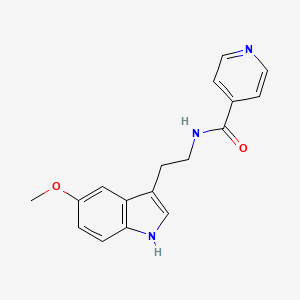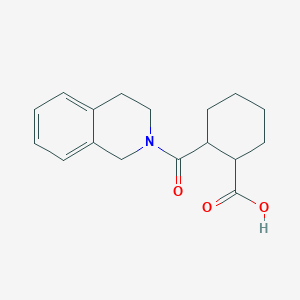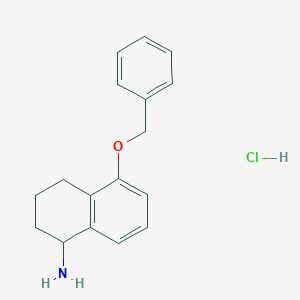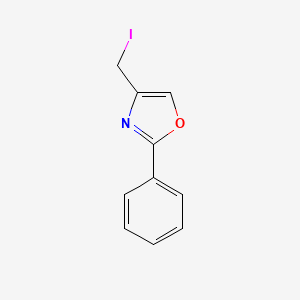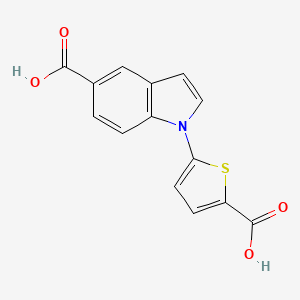![molecular formula C20H21NO B11839280 1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde CAS No. 405274-91-1](/img/structure/B11839280.png)
1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde is a chemical compound that belongs to the indole family Indole derivatives are significant in various fields due to their biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde typically involves the Vilsmeier formylation of 4-bromo-1H-indole at the 3-position, followed by conversion to an N-Boc derivative. The aldehyde group is then introduced using n-BuLi as a base and DMF as an electrophile in anhydrous THF at -78°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of necessary reagents and maintaining reaction conditions.
化学反应分析
Types of Reactions
1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: 1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carboxylic acid.
Reduction: 1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
科学研究应用
1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
相似化合物的比较
Similar Compounds
Terfenadine: An antihistamine drug with a similar core scaffold.
Butenafine: A synthetic antifungal agent with structural similarities.
Phenol, p-tert-butyl-: A related compound used in various chemical applications.
Uniqueness
1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde is unique due to its specific indole structure combined with a tert-butylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
405274-91-1 |
|---|---|
分子式 |
C20H21NO |
分子量 |
291.4 g/mol |
IUPAC 名称 |
1-[(4-tert-butylphenyl)methyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C20H21NO/c1-20(2,3)17-10-8-15(9-11-17)12-21-13-16(14-22)18-6-4-5-7-19(18)21/h4-11,13-14H,12H2,1-3H3 |
InChI 键 |
LXRGEFIVLOHFRO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





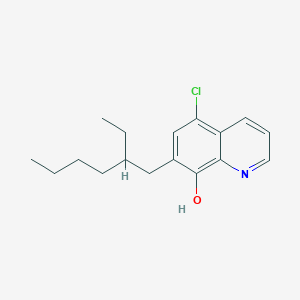
![8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B11839231.png)

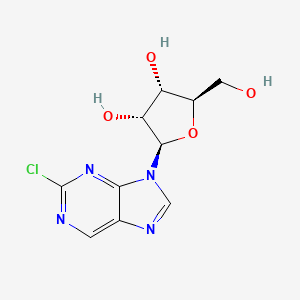
![4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11839251.png)
